![molecular formula C14H18Cl2N2 B13498820 1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13498820.png)
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 3,5-dimethylphenyl group and a methanamine group, forming a dihydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution with 3,5-Dimethylphenyl Group: The pyridine ring is then substituted with a 3,5-dimethylphenyl group using Friedel-Crafts alkylation or similar methods.
Introduction of Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Primary or secondary amines.
Substitution: Alkylated, acylated, or sulfonylated derivatives.
科学研究应用
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
作用机制
The mechanism of action of 1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Such as G-protein-coupled receptors or ion channels, modulating their activity.
Inhibit Enzymes: Such as proteases or kinases, affecting cellular signaling pathways.
Modulate Gene Expression: By interacting with transcription factors or epigenetic regulators.
相似化合物的比较
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:
- 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
- (6-Methoxypyridin-3-yl)methanamine
- 1-(Pyridin-2-yl)methanamine
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities
属性
分子式 |
C14H18Cl2N2 |
|---|---|
分子量 |
285.2 g/mol |
IUPAC 名称 |
[6-(3,5-dimethylphenyl)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C14H16N2.2ClH/c1-10-6-11(2)8-12(7-10)14-5-3-4-13(9-15)16-14;;/h3-8H,9,15H2,1-2H3;2*1H |
InChI 键 |
UFIFNABNVBYXRT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2=CC=CC(=N2)CN)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


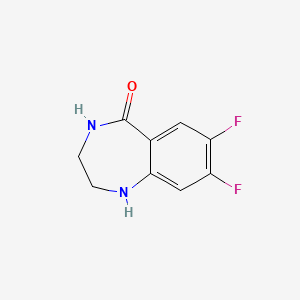
![6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498745.png)
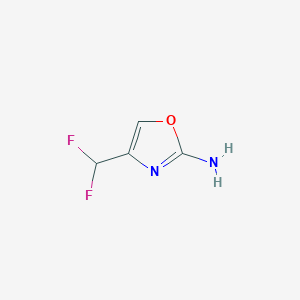
![Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate](/img/structure/B13498758.png)
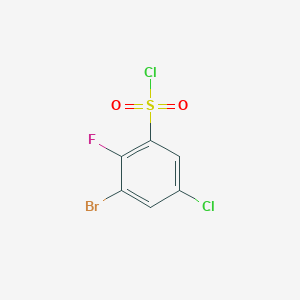
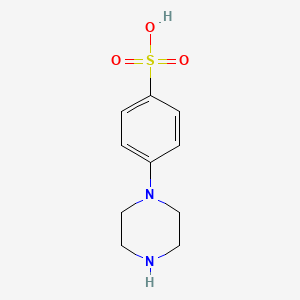
![4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B13498789.png)
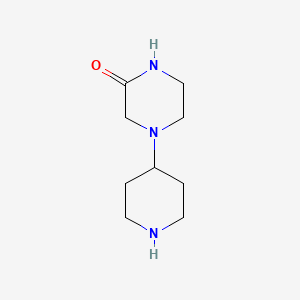
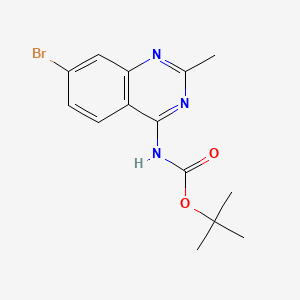
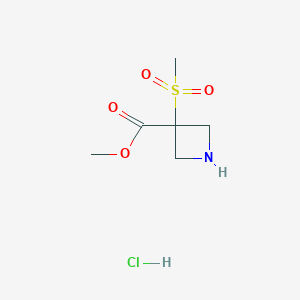
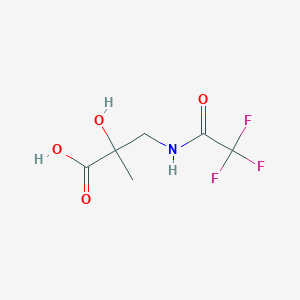
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid](/img/structure/B13498816.png)
![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B13498819.png)
![lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate](/img/structure/B13498830.png)
